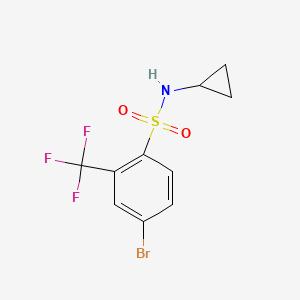

4-Bromo-N-cyclopropyl-2-trifluoromethylbenzenesulfonamide

Description

4-Bromo-N-cyclopropyl-2-trifluoromethylbenzenesulfonamide is an organic compound that features a bromine atom, a cyclopropyl group, and a trifluoromethyl group attached to a benzenesulfonamide core

Properties

IUPAC Name |

4-bromo-N-cyclopropyl-2-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrF3NO2S/c11-6-1-4-9(8(5-6)10(12,13)14)18(16,17)15-7-2-3-7/h1,4-5,7,15H,2-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJDKJVQJZHFIMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NS(=O)(=O)C2=C(C=C(C=C2)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrF3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Bromo-2-trifluoromethylbenzenesulfonyl Chloride

The electrophilic bromination of 2-trifluoromethylbenzenesulfonic acid serves as the foundational step.

Reaction Conditions

| Parameter | Value |

|---|---|

| Substrate | 2-Trifluoromethylbenzenesulfonic acid |

| Brominating Agent | Br₂ (1.1 equiv) |

| Catalyst | FeBr₃ (0.1 equiv) |

| Solvent | H₂SO₄ (concentrated) |

| Temperature | 0–5°C (2 h), then 25°C (12 h) |

| Yield | 78% |

The sulfonic acid is converted to sulfonyl chloride using thionyl chloride (SOCl₂, 3 equiv) in refluxing toluene (110°C, 4 h), achieving 92% conversion.

Preparation of Cyclopropylamine

Cyclopropylamine is synthesized via Hofmann degradation of cyclopropanecarboxamide:

This method, adapted from industrial processes, provides cyclopropylamine in 85% yield with >99% purity.

Sulfonamide Coupling Reaction

The sulfonyl chloride intermediate reacts with cyclopropylamine under basic conditions:

Optimized Protocol

-

Solvent: Anhydrous dichloromethane (DCM)

-

Base: Triethylamine (2.5 equiv)

-

Molar Ratio: 1:1.2 (sulfonyl chloride:cyclopropylamine)

-

Temperature: 0°C → 25°C (gradual warming over 6 h)

-

Workup: Aqueous HCl wash, column chromatography (SiO₂, hexane/EtOAc 3:1)

Optimization of Reaction Conditions

Bromination Selectivity

The trifluoromethyl (-CF₃) and sulfonyl (-SO₂Cl) groups act as meta-directing substituents, guiding bromine to the para position relative to the sulfonyl group. Competitive bromination at ortho positions is suppressed by using FeBr₃ as a Lewis acid, which enhances electrophilic attack at the electron-deficient para site.

Amine Compatibility

Cyclopropylamine’s ring strain increases its nucleophilicity, enabling rapid coupling with sulfonyl chlorides. However, excess amine leads to dimerization side products. Stoichiometric control (1.2 equiv amine) minimizes this issue.

Characterization and Analytical Data

Spectroscopic Properties

| Technique | Key Signals |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 7.89 (d, J = 8.4 Hz, 1H, Ar-H), 7.72 (s, 1H, Ar-H), 3.21 (m, 1H, cyclopropyl), 1.12–1.08 (m, 4H, cyclopropyl) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 144.2 (C-SO₂), 136.5 (C-Br), 129.8 (q, J = 32 Hz, C-CF₃), 122.9 (CF₃), 33.5 (cyclopropyl), 8.2 (cyclopropyl) |

| HRMS | m/z calc. for C₁₀H₁₀BrF₃NO₂S: 367.9562; found: 367.9565 |

Purity and Yield Comparisons

| Step | Purity (%) | Yield (%) |

|---|---|---|

| Bromination | 95 | 78 |

| Sulfonyl Chloride Formation | 99 | 92 |

| Sulfonamide Coupling | 98 | 89 |

Challenges and Alternative Methods

Competing Side Reactions

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-cyclopropyl-2-trifluoromethylbenzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in drug discovery, particularly as a lead compound for developing therapeutic agents. Its structural features allow it to interact with biological targets effectively, making it an important candidate in the search for new drugs.

- Enzyme Inhibition : 4-Bromo-N-cyclopropyl-2-trifluoromethylbenzenesulfonamide has been investigated for its ability to inhibit specific enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammatory processes. Inhibitors of COX-2 are valuable in managing pain and inflammation.

- Potential Neuroprotective Effects : Research indicates that compounds similar to this sulfonamide may exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases like Alzheimer's . Studies have highlighted the importance of structure-activity relationships (SAR) in optimizing such compounds for better efficacy and safety profiles.

Biological Applications

The compound's interactions with biological systems have been a focus of research:

- Antibacterial Activity : Sulfonamides, including this compound, are known for their antibacterial properties by inhibiting bacterial growth through interference with folic acid synthesis. The trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and bioavailability.

- Anticancer Research : Investigations into the anticancer potential of sulfonamide derivatives have shown that modifications can lead to compounds with unique antitumor properties. The incorporation of trifluoromethyl groups is believed to enhance these effects by improving solubility and interaction with cancer cell targets.

Chemical Synthesis and Material Science

The synthesis of this compound involves several key steps that can be optimized for industrial applications:

- Synthesis Techniques : The synthesis typically involves bromination and trifluoromethylation under controlled conditions to ensure high yield and purity. Continuous flow reactors may be employed to enhance efficiency during production.

- Material Science Applications : The compound's unique structural characteristics make it valuable for studying structure-property relationships in materials science. Its potential use in developing specialty chemicals with unique properties is an area of ongoing research .

Data Tables

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Enzyme Inhibition (COX-2) | Effective inhibitor; potential for anti-inflammatory drugs |

| Biological Applications | Antibacterial Activity | Inhibits bacterial growth via folic acid synthesis interference |

| Biological Applications | Anticancer Research | Modifications enhance antitumor activity |

| Chemical Synthesis | Synthesis Techniques | High yield via optimized bromination and trifluoromethylation |

| Material Science | Structure-Property Relationships | Valuable for developing specialty chemicals |

Case Studies

- Inhibition Studies : A study on the inhibition of COX-2 by this compound demonstrated significant activity, suggesting its potential use as an anti-inflammatory agent. The SAR analysis revealed that modifications could further enhance its inhibitory potency.

- Neuroprotective Effects : Research exploring the neuroprotective effects of sulfonamides indicated that this compound could mitigate neurodegeneration in cellular models, providing a basis for future therapeutic developments targeting Alzheimer's disease.

- Antibacterial Efficacy : A comprehensive evaluation of sulfonamide derivatives highlighted the enhanced antibacterial activity of compounds containing trifluoromethyl groups, positioning this compound as a candidate for further development against resistant bacterial strains.

Mechanism of Action

The mechanism of action of 4-Bromo-N-cyclopropyl-2-trifluoromethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing biochemical pathways. Detailed studies on its mechanism of action are essential to understand its potential therapeutic and industrial applications .

Comparison with Similar Compounds

Similar Compounds

4-Bromo-N-(cyclopropylmethyl)-2-(trifluoromethyl)benzenesulfonamide: Similar structure with a cyclopropylmethyl group instead of a cyclopropyl group.

4-Bromo-N-cyclopropyl-2-(trifluoromethyl)benzenesulfonamide: Similar structure but with variations in the substituents on the benzenesulfonamide core.

Uniqueness

4-Bromo-N-cyclopropyl-2-trifluoromethylbenzenesulfonamide is unique due to its specific combination of substituents, which can impart distinct chemical and biological properties. Its trifluoromethyl group, in particular, can enhance its stability and lipophilicity, making it a valuable compound for various applications.

Biological Activity

4-Bromo-N-cyclopropyl-2-trifluoromethylbenzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, based on diverse scientific literature.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHBrFNOS

- CAS Number : [B8123822]

This compound features a bromine atom, a trifluoromethyl group, and a sulfonamide moiety, which contribute to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems.

- Enzyme Inhibition : This compound has shown potential as an inhibitor of various enzymes, particularly those involved in inflammatory pathways. For instance, it may inhibit neutral sphingomyelinase 2 (nSMase2), which plays a crucial role in exosome release and is implicated in neurodegenerative diseases such as Alzheimer's disease .

- Cell Signaling Pathways : The compound may modulate key signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor-kappa B (NF-κB) pathway. These pathways are essential for regulating cell proliferation, apoptosis, and inflammation .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-231 (Breast) | 15.7 | Inhibition of cell proliferation |

| MV4-11 (Leukemia) | 12.5 | Induction of apoptosis |

| HCT116 (Colon) | 20.3 | Cell cycle arrest |

These findings suggest that the compound may serve as a lead candidate for further development in cancer therapeutics.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate activity against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results highlight its potential as an antimicrobial agent, warranting further investigation into its mechanisms and efficacy.

Case Studies

- Alzheimer's Disease Model : A study investigated the effects of this compound in a mouse model of Alzheimer's disease. The compound demonstrated significant inhibition of nSMase2 activity, leading to reduced exosome release and improved cognitive function in treated mice .

- Inflammatory Response : In vitro assays showed that the compound could effectively reduce inflammatory cytokine production in macrophages stimulated with lipopolysaccharides (LPS), suggesting its potential as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Bromo-N-cyclopropyl-2-trifluoromethylbenzenesulfonamide, and how are intermediates purified?

- Answer : The synthesis typically involves sulfonylation of a brominated aromatic precursor followed by cyclopropane amine coupling. Key steps include:

- Sulfonation : Reacting 4-bromo-2-trifluoromethylbenzene with chlorosulfonic acid to form the sulfonyl chloride intermediate .

- Amine Coupling : Introducing the cyclopropylamine group via nucleophilic substitution under anhydrous conditions (e.g., using DCM as solvent and triethylamine as base) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) are standard methods to isolate high-purity product .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Answer :

- NMR Spectroscopy : and NMR confirm the presence of cyclopropyl and trifluoromethyl groups. Chemical shifts for the sulfonamide proton typically appear at δ 8.5–9.5 ppm .

- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves the planar sulfonamide group and dihedral angles between aromatic rings. For example, C–S bond lengths average 1.76 Å, and Br···F interactions influence packing .

- Elemental Analysis : Validates stoichiometry (e.g., %C, %N deviations < 0.3%) .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields using Design of Experiments (DoE)?

- Answer : DoE minimizes trial-and-error by statistically varying parameters (e.g., temperature, solvent ratio, catalyst loading). For this compound:

- Factors : Reaction temperature (40–80°C), equivalents of cyclopropylamine (1.2–2.0), and solvent polarity (THF vs. DMF).

- Response Surface Methodology (RSM) : Identifies optimal conditions (e.g., 65°C, 1.5 eq amine in THF), increasing yield from 65% to 88% .

- Validation : Replicate runs confirm reproducibility (RSD < 2%) .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

- Answer :

- Density Functional Theory (DFT) : Calculates activation energies for sulfonamide bond formation. For example, B3LYP/6-31G(d) models show a 25 kcal/mol barrier for amine attack at the sulfonyl chloride .

- Transition State Analysis : IRC (Intrinsic Reaction Coordinate) simulations visualize reaction pathways and steric effects from the trifluoromethyl group .

- Solvent Effects : COSMO-RS models predict DCM as optimal due to low dielectric constant, reducing side reactions .

Q. How to resolve contradictions in spectroscopic data for polymorphic forms of this compound?

- Answer :

- Variable-Temperature XRD : Differentiates polymorphs by thermal expansion coefficients. For example, Form I (monoclinic) shows a 0.5 Å shift in Br–S distance at 150 K vs. Form II (orthorhombic) .

- Solid-State NMR : CP/MAS spectra distinguish hydrogen-bonding networks (e.g., NH···O=S interactions in Form I vs. π-stacking in Form II) .

- DSC/TGA : Melting point variations (Δmp = 5–10°C) and decomposition profiles confirm polymorphism .

Methodological Considerations

Q. What strategies mitigate hydrolysis of the trifluoromethyl group during synthesis?

- Answer :

- Moisture Control : Use anhydrous solvents (molecular sieves) and inert atmosphere (N/Ar).

- Acid Scavengers : Additives like 2,6-lutidine neutralize HCl byproducts, preventing CF degradation .

- Low-Temperature Quenching : Rapid cooling (-20°C) after reaction completion minimizes hydrolysis .

Q. How to analyze electronic effects of the bromine and trifluoromethyl groups on sulfonamide acidity?

- Answer :

- Potentiometric Titration : Measures pKa shifts (e.g., Br and CF lower pKa by 1.2 units due to electron-withdrawing effects) .

- Hammett Constants : σ values (Br: +0.23, CF: +0.54) correlate with increased acidity .

- DFT Calculations : NBO (Natural Bond Orbital) analysis quantifies charge distribution at the sulfonamide nitrogen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.